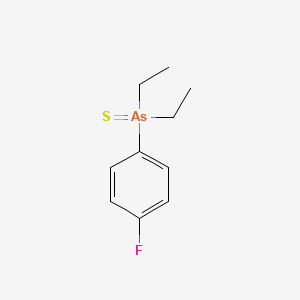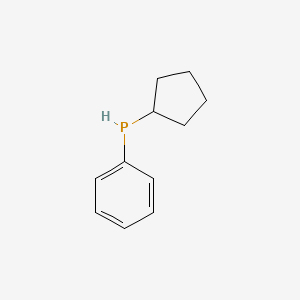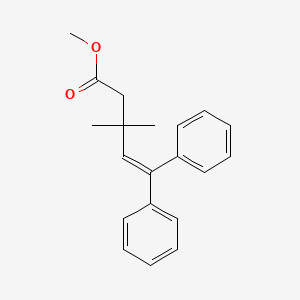
2,4-Bis(3-methylbut-2-en-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(3-methylbut-2-en-1-yl)phenol is an organic compound with the molecular formula C16H22O It is a phenolic compound characterized by the presence of two 3-methylbut-2-en-1-yl groups attached to the 2nd and 4th positions of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-methylbut-2-en-1-yl)phenol typically involves the alkylation of a phenolic precursor with 3-methylbut-2-en-1-yl bromide. The reaction is usually carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide at room temperature . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(3-methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenolic hydrogen can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(3-methylbut-2-en-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2,4-Bis(3-methylbut-2-en-1-yl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Methylbut-2-en-1-yl)phenol: A similar compound with one 3-methylbut-2-en-1-yl group attached to the phenol ring.
Phenyl(2,4,6-trihydroxy-3,5-bis(3-methylbut-2-en-1-yl)phenyl)methanone: Another related compound with additional hydroxyl groups and a methanone group.
Uniqueness
2,4-Bis(3-methylbut-2-en-1-yl)phenol is unique due to the presence of two 3-methylbut-2-en-1-yl groups, which confer distinct chemical and biological properties. This structural feature differentiates it from other phenolic compounds and contributes to its specific applications and reactivity.
Eigenschaften
CAS-Nummer |
55824-31-2 |
|---|---|
Molekularformel |
C16H22O |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
2,4-bis(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C16H22O/c1-12(2)5-7-14-8-10-16(17)15(11-14)9-6-13(3)4/h5-6,8,10-11,17H,7,9H2,1-4H3 |
InChI-Schlüssel |
HNWKIEJMMGOJSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC(=C(C=C1)O)CC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)





![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)

![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)


![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)

